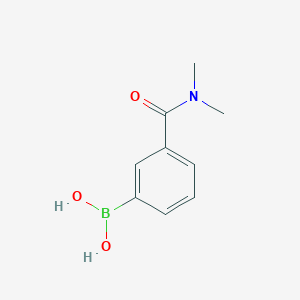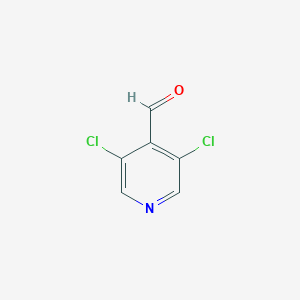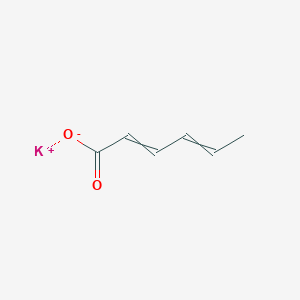
Ácido (3,5-di-terc-butilfenil)borónico
Descripción general
Descripción
(3,5-Di-tert-butylphenyl)boronic acid, commonly referred to as DTBPA, is a boronic acid derivative that is widely used in the synthesis of organic compounds. It is a versatile reagent that has been used in a variety of reactions and processes, including Suzuki-Miyaura cross-coupling, Heck reactions, and Sonogashira coupling. In addition to its use in organic synthesis, DTBPA has also been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Sondeo Fluorescente
El ácido (3,5-di-terc-butilfenil)borónico se ha utilizado como una sonda fluorescente para ésteres de boronato. Esta aplicación es significativa en el estudio de la emisión y la síntesis de diversas nanopartículas .
Intermediario de Síntesis Orgánica
Este compuesto sirve como un importante intermediario en la síntesis orgánica, particularmente en la preparación de moléculas farmacéuticas a través de reacciones de acoplamiento cruzado con reactivos electrófilos .
Aplicaciones de Detección
Debido a sus interacciones con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro, el ácido (3,5-di-terc-butilfenil)borónico es valioso en aplicaciones de detección. Éstas pueden variar desde ensayos homogéneos hasta métodos de detección heterogéneos .
Safety and Hazards
“(3,5-Di-tert-butylphenyl)boronic acid” is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists .
Mecanismo De Acción
Target of Action
(3,5-Di-tert-butylphenyl)boronic acid is a type of alkylboronic acid compound . Alkylboronic acids are important intermediates in organic synthesis . They can interact with electrophilic reagents to prepare drug molecules, playing a significant role in medicinal chemistry .
Mode of Action
Alkylboronic acids, in general, are known to undergo cross-coupling reactions with electrophilic reagents . This property allows them to be used in the synthesis of various drug molecules .
Result of Action
(3,5-Di-tert-butylphenyl)boronic acid is a colorless solid that emits light when heated . It has been used as a fluorescent probe for boronate esters . This material has also been used to prepare nanoparticles of various sizes for use in the study of emission .
Action Environment
The compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C . Environmental factors such as temperature, light, and humidity could potentially influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
(3,5-ditert-butylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO2/c1-13(2,3)10-7-11(14(4,5)6)9-12(8-10)15(16)17/h7-9,16-17H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCBIEHUQSGPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466928 | |
| Record name | (3,5-Di-tert-butylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
197223-39-5 | |
| Record name | (3,5-Di-tert-butylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,5-di-tert-butylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide](/img/structure/B151365.png)




